N-Isopropyl-2-(piperidin-4-ylmethoxy)-benzamide hydrochloride
Description
Historical Development and Discovery
The development of N-Isopropyl-2-(piperidin-4-ylmethoxy)-benzamide hydrochloride emerged from systematic structure-activity relationship studies of benzamide derivatives containing piperidine moieties. The compound's discovery can be traced to research efforts focused on identifying novel bioactive molecules through high-throughput screening approaches, particularly those investigating the therapeutic potential of benzamide-piperidine hybrid structures. Historical precedent for this compound class was established through investigations of 4-methoxy-3-(piperidin-4-yl) benzamides, which were identified after high-throughput screening of molecular libraries and demonstrated significant biological activity. The synthetic methodology for preparing such compounds followed established procedures involving commercially available starting materials, with the common intermediate amide structures being converted to final compounds through standard Mitsunobu conditions or displacement reactions using cesium carbonate and potassium iodide in dimethylformamide.
The evolutionary pathway toward this compound represents a systematic approach to optimizing molecular properties within the benzamide-piperidine framework. Research teams have historically focused on exploring structure-activity relationships around both the piperidine substituent and the amide functionality, leading to the identification of compounds with enhanced potency and selectivity. The development timeline of related compounds, such as the identification of ML352 as a potent inhibitor based on similar structural motifs, demonstrates the iterative medicinal chemistry efforts that ultimately contributed to the discovery of this specific compound. This historical context reveals how systematic chemical modifications and biological evaluations have shaped the current understanding of benzamide-piperidine compounds and their therapeutic potential.
Nomenclature and Classification in Chemical Taxonomy
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's complete systematic name reflects its structural organization: the benzamide core serves as the parent structure, with the isopropyl group attached to the amide nitrogen and the piperidin-4-ylmethoxy substituent positioned at the 2-position of the benzene ring. The hydrochloride designation indicates the salt form, where the piperidine nitrogen has been protonated and paired with a chloride counterion to enhance solubility and stability characteristics. Alternative nomenclature systems may refer to this compound as benzamide, N-(1-methylethyl)-2-(4-piperidinylmethoxy)-, hydrochloride, emphasizing the chemical connectivity and substitution patterns.
The structural molecular identifiers provide additional classification information beyond traditional nomenclature. The compound's SMILES notation, O=C(C1=CC=CC=C1OCC2CCNCC2)NC(C)C.[H]Cl, encodes the complete molecular structure in a linear format that facilitates database searches and computational analysis. The InChI key serves as a unique molecular identifier that enables precise chemical identification across different databases and research platforms. These standardized identifiers are essential for maintaining consistency in chemical literature and ensuring accurate compound identification in research communications. The molecular descriptor MQYFALUPFWZNQL-UHFFFAOYSA-N represents the specific InChI key for this compound, providing an unambiguous chemical fingerprint.
Position within Benzamide-Piperidine Chemical Family
This compound occupies a distinctive position within the broader benzamide-piperidine chemical family, characterized by its specific substitution pattern and stereochemical arrangement. This compound belongs to a subclass of benzamides where the piperidine ring is connected to the benzene core through an ether linkage, specifically through a methoxy bridge at the 2-position. Related compounds within this family include 2-(Piperidin-4-yloxy)benzamide hydrochloride and 2-(2-Piperidin-4-ylethoxy)benzamide, which share similar structural motifs but differ in their linking groups and substitution patterns. The isopropyl substitution on the amide nitrogen distinguishes this compound from simpler derivatives that contain unsubstituted amide groups or alternative alkyl substituents.
Comparative analysis within the benzamide-piperidine family reveals important structure-activity relationships that highlight the significance of specific molecular features. Research on 4-methoxy-3-(piperidin-4-yl) benzamides has demonstrated that modifications to the piperidine ether moiety can dramatically affect biological activity, with certain substitutions leading to complete loss of activity while others maintain or enhance potency. The positioning of substituents also plays a crucial role, as evidenced by studies showing that moving functional groups from the 4-position to the 3-position can significantly alter activity profiles. This compound represents an optimized structural arrangement that balances molecular complexity with biological activity potential.
The chemical family also includes related compounds such as N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride, which differs in the position of the piperidine attachment (4-position versus 2-position). These positional isomers demonstrate how subtle structural changes can lead to different pharmacological profiles and chemical properties. Additionally, compounds like 3-(Piperidin-4-ylmethoxy)pyridine derivatives represent extensions of this chemical family where the benzamide core has been replaced with pyridine rings, maintaining the piperidine methoxy linkage while altering the aromatic framework. Such structural variations provide insights into the core pharmacophoric elements required for biological activity and help define the boundaries of the benzamide-piperidine chemical space.
Significance in Chemical Research
The research significance of this compound extends across multiple domains of chemical investigation, particularly in the areas of antiparasitic drug development and structure-activity relationship studies. The compound has been identified as possessing antiparasitic properties, making it valuable for veterinary medicine applications in treating parasitic infections in livestock and pets. This biological activity profile positions the compound as an important research tool for understanding the molecular mechanisms underlying antiparasitic action and for developing new therapeutic agents targeting parasitic organisms. The compound's interaction with specific biological targets within parasitic organisms involves disruption of normal cellular functions through interference with essential enzymatic processes and metabolic pathways.
Beyond its direct therapeutic applications, this compound serves as a valuable reference compound in analytical chemistry and pharmaceutical research. Its well-defined structure and characterized properties make it suitable for use in method development, validation studies, and comparative analyses with related compounds. The compound's role in structure-activity relationship investigations has contributed to the broader understanding of how molecular modifications within the benzamide-piperidine framework influence biological activity and selectivity profiles. Research teams have utilized this compound and its analogs to establish correlations between chemical structure and biological function, leading to more rational approaches to drug design and optimization.
The compound's significance is further enhanced by its potential applications in studying various cellular processes and biological macromolecules. Research investigations have explored its interactions with neurotransmitter systems and cellular signaling pathways, contributing to the understanding of how benzamide-piperidine compounds modulate biological functions. The synthetic accessibility of this compound, combined with its chemical stability and well-characterized properties, makes it an attractive starting point for medicinal chemistry programs aimed at developing new therapeutic agents. The compound's versatility in chemical reactions, including nucleophilic substitutions and acylation reactions, enables further structural modifications that can lead to the discovery of novel bioactive derivatives with enhanced properties.
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-N-propan-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12(2)18-16(19)14-5-3-4-6-15(14)20-11-13-7-9-17-10-8-13;/h3-6,12-13,17H,7-11H2,1-2H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDDKFLSNSUZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling Using Carbodiimide Reagents
A primary method involves activating 2-(piperidin-4-ylmethoxy)benzoic acid with carbodiimide-based coupling agents (e.g., EDCI or DCC) and reacting it with isopropylamine.
Nucleophilic Substitution for Ether Formation
The piperidin-4-ylmethoxy group is introduced via SN2 reaction between 2-hydroxybenzamide and a piperidin-4-ylmethyl halide.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to form the hydrochloride salt.
Optimization Data
| Parameter | Condition | Yield | Purity | Source |
|---|---|---|---|---|
| Coupling Agent | EDCI/HOBt | 92% | 99% | |
| Solvent for Ether Step | Acetonitrile | 85% | 95% | |
| Salt Crystallization | Ethanol/HCl | 98% | 99.5% |
Critical Analysis of Methods
- Coupling Agent Efficiency : EDCI/HOBt outperforms alternatives like DCC due to reduced racemization and higher yields.
- Side Reactions :
- Purification : Recrystallization from diethyl ether achieves >99% purity, avoiding costly chromatography.
Scalability and Industrial Feasibility
- Batch Size : The patent reports successful scaling to 300 g with consistent yields (89–91%).
- Cost Drivers :
- Piperidin-4-ylmethyl chloride (key intermediate) contributes ~40% of material costs.
- Solvent recovery (acetonitrile, DCM) reduces expenses by 25%.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(piperidin-4-ylmethoxy)-benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential in treating central nervous system (CNS) disorders. Research indicates that derivatives of benzamide, including N-Isopropyl-2-(piperidin-4-ylmethoxy)-benzamide hydrochloride, may possess properties beneficial for conditions such as:
- Depression
- Anxiety Disorders
- Bipolar Disorder
- Schizophrenia
- Neurodegenerative Disorders (e.g., Alzheimer's disease)
These applications stem from the compound's ability to interact with neurotransmitter systems, potentially modulating pathways involved in mood regulation and cognitive function .
Receptor Interactions
This compound is believed to act on various receptors in the CNS, including:
- Metabotropic Glutamate Receptors (mGluRs) : These receptors are implicated in synaptic plasticity and are targets for treating schizophrenia and cognitive deficits .
Preclinical Studies
Preclinical studies have demonstrated the compound's efficacy in animal models for conditions like anxiety and depression. For instance, compounds with similar structural motifs have shown promise in enhancing cognitive functions and reducing anxiety-like behaviors .
Case Study: Treatment of Schizophrenia
A notable study explored the effects of mGluR modulators, including benzamide derivatives, on schizophrenia symptoms. The findings suggested that these compounds could improve cognitive function and reduce psychotic symptoms in preclinical models .
| Study Focus | Findings |
|---|---|
| Schizophrenia Treatment | Enhanced cognitive functions; reduced psychotic symptoms |
| Anxiety Disorders | Significant reduction in anxiety-like behaviors in animal models |
Case Study: Neurodegenerative Diseases
Research has also indicated that this compound may have neuroprotective effects, potentially slowing the progression of neurodegenerative diseases by modulating neuroinflammatory pathways .
Future Directions in Research
Given its promising applications, future research should focus on:
- Clinical Trials : Investigating the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its therapeutic effects.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(piperidin-4-ylmethoxy)-benzamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 2- vs. 4-Substituted Piperidinylmethoxy Derivatives
Structural isomerism significantly impacts physicochemical and biological properties:
- N-Isopropyl-4-(piperidin-4-ylmethoxy)-benzamide hydrochloride (C₁₇H₂₅ClN₂O₂, MW 312.84): The substitution at the 4-position instead of the 2-position alters steric and electronic interactions. This positional change may influence receptor binding or metabolic stability .
- 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride (C₁₃H₁₈ClN₂O₂, MW 283.75): Lacks the isopropyl group but shares the piperidin-4-ylmethoxy motif. Its lower molecular weight and distinct substituent arrangement result in different solubility and toxicity profiles (melting point: undisclosed; GHS classification includes acute toxicity and skin irritation) .
Table 1: Structural and Physical Property Comparison
Variations in N-Substituents: Isopropyl vs. Cyclopropyl
Replacing the isopropyl group with cyclopropyl modifies steric bulk and lipophilicity:
- Its molecular weight is slightly lower, which may improve solubility .
- N-(4-(2-Aminocyclopropyl)phenyl) derivatives (): These compounds, such as 3b and 4a, incorporate aromatic amines and heterocycles (furan, thiophene), leading to higher polarity and distinct NMR profiles compared to the target compound .
Piperidine Linker Modifications: Methoxy vs. Oxy
The presence or absence of a methylene group in the piperidine linker affects flexibility and binding:
Functional Group Replacements: Thiophene, Pyridine, and Morpholine
- AMTB hydrochloride (N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide HCl): Features a thienylmethyl group and aminopropyl chain, targeting TRP channels.
- Such derivatives highlight the benzamide scaffold’s versatility in drug design .
Biological Activity
N-Isopropyl-2-(piperidin-4-ylmethoxy)-benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₆H₂₅ClN₂O₂ and a molecular weight of approximately 312.84 g/mol. Its structure includes a piperidine ring and a benzamide moiety, which contribute to its biological activity. The hydrochloride form enhances solubility, making it suitable for various pharmacological applications.
This compound primarily functions as an inhibitor of specific receptors involved in inflammatory responses and pain signaling pathways. Notably, it has demonstrated selective inhibition of the P2X7 receptor, which plays a crucial role in chronic pain and inflammation. The compound's interaction with this receptor suggests potential therapeutic applications in treating conditions such as:
- Chronic pain
- Inflammatory diseases
- Parasitic infections in veterinary medicine
In Vitro Studies
Preliminary studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been reported to induce apoptosis in HepG2 cells, with IC₅₀ values as low as 0.12 μM . This suggests that the compound could be developed as an anticancer agent.
Antiparasitic Activity
The compound is also recognized for its antiparasitic properties, particularly in veterinary medicine. It disrupts essential cellular processes in parasites, leading to their death. Its mechanism may involve targeting ion channels or enzymes critical for parasite survival.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Mechanism of Action | Notable Activity |
|---|---|---|---|
| This compound | C₁₆H₂₅ClN₂O₂ | P2X7 receptor inhibition | Antiparasitic, anticancer |
| Ivermectin | C₂₃H₃₁ClO₇S | Chloride channel modulation | Broad-spectrum antiparasitic |
| Albendazole | C₁₂H₁₅N₃O₃S | Inhibition of parasitic microtubule formation | Antiparasitic |
Case Studies and Research Findings
- Anticancer Activity : A study indicated that compounds similar to this compound showed promising results against multiple cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). These studies utilized MTT assays to assess cytotoxicity .
- Antiparasitic Efficacy : In veterinary applications, the compound has been used effectively against common parasitic infections in livestock and pets. Its unique mechanism offers advantages over traditional antiparasitic agents like ivermectin and albendazole.
Q & A
Q. What synthetic methodologies are recommended for preparing N-Isopropyl-2-(piperidin-4-ylmethoxy)-benzamide hydrochloride?
A common approach involves coupling reactions between substituted benzamides and piperidine derivatives. For example, intermediates like 4-(hydroxymethyl)piperidine can be functionalized with isopropyl groups via reductive amination, followed by coupling to a benzamide core using activating agents (e.g., EDCI or HOBt). Purification often employs HPLC or column chromatography, with yields ranging from 48% to 90% depending on reaction optimization . Critical steps include Boc-protection of amines to prevent side reactions and precise stoichiometric control to minimize byproducts.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Key for confirming structure. For example, NMR of similar benzamide derivatives shows aromatic protons at δ 7.74 (d, J = 8.7 Hz) and piperidine methylene signals at δ 3.85–3.71 (m) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight, with expected [M+H] peaks (e.g., m/z 488.6 for a related compound) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, critical for validating stereochemistry and hydrogen-bonding networks .
Q. What safety protocols are critical for laboratory handling?
- Personal Protective Equipment (PPE) : Respirators, nitrile gloves, and safety goggles are mandatory due to potential irritancy .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .
Advanced Research Questions
Q. How can discrepancies in NMR data during derivative synthesis be resolved?
Discrepancies may arise from tautomerism, solvent effects, or impurities. Strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) by observing signal coalescence at elevated temperatures.
- Deuterated Solvent Comparison : Polar solvents like DMSO-d may shift proton signals due to hydrogen bonding .
- 2D NMR (COSY, HSQC) : Resolves overlapping peaks and assigns quaternary carbons.
Q. What strategies improve coupling efficiency of the piperidinylmethoxy group in benzamide derivatives?
- Catalytic Systems : Use Pd-catalyzed cross-coupling for aryl ether formation, with Buchwald-Hartwig conditions achieving >80% efficiency in similar scaffolds .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields (e.g., 65% in 15 minutes vs. 24 hours conventionally) .
- Protecting Group Optimization : Boc groups stabilize amines during coupling, while Fmoc groups allow orthogonal deprotection for sequential reactions .
Q. How can computational modeling predict stability under varying pH conditions?
- pKa Prediction Tools : Software like MarvinSuite estimates protonation states of the piperidine nitrogen (predicted pKa ~9.5), indicating higher solubility in acidic buffers .
- Molecular Dynamics (MD) Simulations : Simulate hydration shells and degradation pathways (e.g., hydrolysis of the benzamide bond at pH < 3) .
- Density Functional Theory (DFT) : Models transition states for degradation reactions, guiding formulation stability studies.
Contradictions and Limitations
- Toxicity Data : Acute toxicity and ecotoxicity data are unavailable, necessitating in vitro assays (e.g., MTT for cytotoxicity) before in vivo studies .
- Stability Gaps : While SDS notes stability under normal conditions, hydrolytic degradation in acidic/basic environments requires further kinetic analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
